Cupric fluoride

描述

属性

CAS 编号 |

7789-19-7 |

|---|---|

分子式 |

CuF2 |

分子量 |

101.54 g/mol |

IUPAC 名称 |

copper;difluoride |

InChI |

InChI=1S/Cu.2FH/h;2*1H/q+2;;/p-2 |

InChI 键 |

GWFAVIIMQDUCRA-UHFFFAOYSA-L |

SMILES |

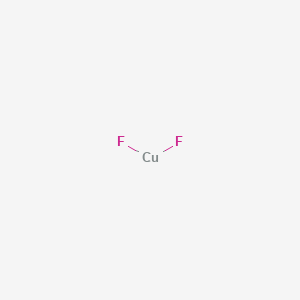

F[Cu]F |

规范 SMILES |

[F-].[F-].[Cu+2] |

其他CAS编号 |

7789-19-7 |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Cupric Fluoride: Chemical Formula, Structure, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cupric fluoride (B91410) (CuF₂), detailing its chemical and physical properties, crystal structure, and synthesis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields who require a thorough understanding of this inorganic compound.

Chemical Formula and General Properties

Cupric fluoride, also known as copper(II) fluoride, is an inorganic compound with the chemical formula CuF₂ . It exists in two primary forms: the anhydrous salt (CuF₂) and the dihydrate (CuF₂·2H₂O). The anhydrous form is a white, crystalline, and hygroscopic solid, while the dihydrate presents as blue crystals.[1] Upon exposure to moist air, the anhydrous form will turn blue due to the formation of the dihydrate.

This compound is sparingly soluble in cold water but hydrolyzes in hot water.[2] It is an ionic compound where copper is in the +2 oxidation state.[3] Due to the high electronegativity of fluorine, it consistently oxidizes copper to this +2 state.

Data Presentation: Physicochemical and Crystallographic Properties

The following tables summarize the key quantitative data for both anhydrous and dihydrate forms of this compound for easy comparison.

Table 1: Physicochemical Properties of this compound

| Property | Anhydrous this compound (CuF₂) | This compound Dihydrate (CuF₂·2H₂O) |

| Molar Mass | 101.54 g/mol [4] | 137.57 g/mol [5] |

| Appearance | White crystalline powder[1] | Blue crystals |

| Density | 4.23 g/cm³ at 25 °C[4] | 2.93 g/cm³ |

| Melting Point | 950 °C (decomposes)[4] | Decomposes upon heating |

| Boiling Point | Not applicable | Not applicable |

| Solubility in Water | Sparingly soluble in cold water[2] | Slightly soluble in water |

Table 2: Crystallographic Data for this compound

| Parameter | Anhydrous this compound (CuF₂) | This compound Dihydrate (CuF₂·2H₂O) |

| Crystal System | Monoclinic[1] | Monoclinic |

| Space Group | P2₁/c[6] | I2/m (C2h(3))[7] |

| Unit Cell Dimensions | a = 3.31 Å, b = 4.56 Å, c = 5.38 Å, β = 121.1° | a = 6.416 Å, b = 7.397 Å, c = 3.301 Å, β = 99.6°[7] |

| Cu-F Bond Lengths | 1.91 - 2.28 Å[6] | 1.89 Å (2), 2.47 Å (2)[7] |

| Cu-O Bond Length | Not applicable | 1.93 Å (2)[7] |

Crystal Structure

Anhydrous this compound (CuF₂)

The anhydrous form of this compound possesses a distorted rutile-type crystal structure.[1] This distortion is a result of the Jahn-Teller effect, which is characteristic of d⁹ copper(II) ions in an octahedral coordination environment.[1] In this structure, each copper ion is coordinated to six fluoride ions, forming a mixture of corner and edge-sharing CuF₆ octahedra.[6] The Cu-F bond distances within these octahedra are not uniform, with a spread ranging from 1.91 to 2.28 Å.[6]

This compound Dihydrate (CuF₂·2H₂O)

The dihydrate crystallizes in the monoclinic system. The copper(II) ion is in a highly distorted octahedral coordination.[7] It is bonded to two fluorine atoms at a distance of 1.89 Å, two water oxygen atoms at 1.93 Å, and two more distant fluorine atoms at 2.47 Å.[7] The significant difference in the Cu-F bond lengths suggests a preference for square planar coordination.[7]

Experimental Protocols

Synthesis of High-Purity Anhydrous this compound

A method for preparing high-purity anhydrous this compound involves the fluorination of copper hydroxyfluoride. This method is advantageous as it avoids the passivation layer that can form when fluorinating copper metal directly.

Methodology:

-

Starting Material: High-purity copper hydroxyfluoride (CuOHF) is used as the starting material.

-

Apparatus: The reaction is carried out in a reaction vessel fabricated from Monel, with Monel tubing for the fluorine gas supply. The copper hydroxyfluoride is placed in a copper boat to minimize contamination.

-

Reaction Conditions: Fluorine gas is passed over the copper hydroxyfluoride. The temperature is raised to 525 °C and held for 30 minutes.

-

Reaction Pathway: The synthesis proceeds in two steps:

-

Thermal decomposition of copper hydroxyfluoride to form a highly reactive, finely divided copper oxide and hydrogen fluoride gas: CuOHF(s) → CuO(s) + HF(g)

-

Fluorination of the in-situ formed copper oxide by the fluorine gas stream to produce this compound and oxygen gas: CuO(s) + F₂(g) → CuF₂(s) + ½O₂(g)

-

-

Product Isolation: The gaseous byproducts (HF and O₂) are easily removed, leaving behind pure this compound.

Synthesis of this compound Dihydrate

This compound dihydrate can be synthesized by the oxidation of copper metal in the presence of hydrofluoric acid.[8]

Methodology:

-

Reactants: Copper metal is oxidized using either hydrogen peroxide or nitric acid. This reaction is carried out in the presence of an excess of hydrofluoric acid.[8] The purity of the final product is highly dependent on the quality of the hydrofluoric acid used.[8]

-

Crystallization: The this compound dihydrate is then crystallized from the solution.

-

Purification: The purity of the crystals can be affected by the concentration of the mother liquor. Impurities such as iron, nickel, and manganese tend to appear as the solution is concentrated.[8]

Mandatory Visualization: Catalytic Cycle and Experimental Workflow

The following diagrams illustrate a key reaction mechanism involving this compound and a typical experimental workflow for its characterization.

References

- 1. Copper(II) fluoride - Wikipedia [en.wikipedia.org]

- 2. elar.urfu.ru [elar.urfu.ru]

- 3. CN104925847A - Crystallizing preparation method of high-purity copper chloride dihydrate - Google Patents [patents.google.com]

- 4. Copper(II) fluoride 98 7789-19-7 [sigmaaldrich.com]

- 5. This compound dihydrate | CuF2H4O2 | CID 24884278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 7. Crystal Structure of Copper Fluoride Dihydrate, CuF2·2H2O [ouci.dntb.gov.ua]

- 8. Synthesis of High-purity Copper(II) Fluoride Dihydrate for Carrier-Distillation Emission Spectroscopy [opg.optica.org]

anhydrous copper(II) fluoride synthesis methods

An in-depth technical guide to the synthesis of anhydrous copper(II) fluoride (B91410), prepared for researchers, scientists, and drug development professionals. This document outlines various synthesis methodologies, providing detailed experimental protocols and quantitative data for the preparation of this key inorganic compound.

Introduction

Anhydrous copper(II) fluoride (CuF₂) is a white, crystalline, hygroscopic solid that serves as a valuable reagent in various chemical transformations.[1] Its applications range from being a fluorinating agent in the synthesis of fluoroaromatics to its use as a cathode material in high-energy-density batteries.[2][3] The purity and physical characteristics of anhydrous CuF₂, such as particle size, are critical for its performance in these applications. This guide details several prominent methods for the synthesis of anhydrous CuF₂, with a focus on providing actionable experimental protocols and comparative data.

Synthesis Methodologies

Several synthetic routes to anhydrous copper(II) fluoride have been established, each with distinct advantages and challenges. The primary methods include high-temperature gas-solid reactions, solution-phase synthesis followed by dehydration, and thermal decomposition of precursor compounds.

High-Purity Synthesis via Fluorination of Copper Hydroxyfluoride

This method is particularly suited for applications requiring high-purity anhydrous CuF₂ with minimal metallic and oxygen contamination. The process involves the in-situ generation of a highly reactive copper oxide intermediate from copper hydroxyfluoride (CuOHF), which is then readily fluorinated.[2][4]

Reaction Pathway:

The synthesis proceeds through a two-step sequence:

Experimental Protocol:

High-purity copper hydroxyfluoride (metallic impurities < 10 ppm) is placed in a copper boat to minimize contamination.[4] The reaction vessel, constructed from Monel, is heated while fluorine gas is passed over the starting material. The temperature is raised to 525 °C and held for 30 minutes to ensure the reaction goes to completion.[4] The gaseous byproducts, hydrogen fluoride and oxygen, are continuously removed, leaving behind the high-purity anhydrous copper(II) fluoride product.[2][4]

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material Purity | < 10 ppm metallic impurities | [4] |

| Final Product Purity | < 50 ppm of any contaminating element | [4] |

| Reaction Temperature | 525 °C | [4] |

| Reaction Time | 30 minutes | [4] |

Logical Diagram of the Experimental Workflow:

Caption: Experimental workflow for the synthesis of high-purity copper fluoride.

Synthesis of Nanoscopic Copper(II) Fluoride from Copper Alkoxides

This method allows for the production of nanosized anhydrous CuF₂, which can be advantageous in applications such as battery materials. The synthesis can be performed under either cryogenic or solvothermal conditions.[5]

Reaction Pathway:

Cu(OR)₂(s) + 2HF → CuF₂(s) + 2ROH (R = Me, tBu)[5]

Experimental Protocols:

-

Method A: Reaction in Liquid Hydrogen Fluoride: Copper(II) alkoxide (Cu(OR)₂, where R = Me or tBu) is reacted in pure liquid hydrogen fluoride at a temperature of -70 °C.[5]

-

Method B: Solvothermal Synthesis: The reaction is carried out under solvothermal conditions at 150 °C using an excess of hydrogen fluoride with tetrahydrofuran (B95107) (THF) as a solvent.[5]

Quantitative Data:

| Parameter | Method A (Liquid HF) | Method B (Solvothermal) | Reference |

| Reaction Temperature | -70 °C | 150 °C | [5] |

| Product Particle Size | 10 - 100 nm | 10 - 100 nm | [5] |

Logical Diagram of Synthesis Pathways:

Caption: Synthesis routes for nanoscopic anhydrous CuF₂ from copper alkoxides.

Direct Fluorination of Copper Metal

A straightforward method for producing anhydrous copper(II) fluoride involves the direct reaction of copper metal with fluorine gas at elevated temperatures.[1][3]

Reaction Pathway:

Experimental Protocol:

Copper metal is exposed to a stream of fluorine gas at a temperature of 400 °C.[1] Care must be taken to avoid passivation of the copper surface, which can hinder the reaction from going to completion.[4]

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 400 °C | [1] |

Reaction of Copper(II) Oxide with Hydrogen Fluoride

Anhydrous copper(II) fluoride can also be prepared by passing hydrogen fluoride gas over copper(II) oxide at a high temperature.[3]

Reaction Pathway:

CuO(s) + 2HF(g) → CuF₂(s) + H₂O(g)[3]

Experimental Protocol:

Hydrogen fluoride gas is passed over copper(II) oxide at 400 °C.[3] The water produced in the reaction is removed as a gaseous byproduct.

Quantitative Data:

| Parameter | Value | Reference |

| Reaction Temperature | 400 °C | [3] |

Thermal Decomposition of Ammonium (B1175870) Copper Fluoride

This method is effective for producing high-purity, nanoscale anhydrous copper(II) fluoride for applications such as thermal batteries.[6][7]

Experimental Protocol:

Ammonium copper fluoride is heated to a specific temperature to induce decomposition into anhydrous copper(II) fluoride. A heat treatment temperature of 250 °C has been identified as optimal for producing a material with a small particle size and high purity.[6]

Quantitative Data:

| Parameter | Value | Reference |

| Decomposition Temperature | 250 °C | [6] |

| Product Particle Size | 1.838 µm (agglomerates of 50-100 nm particles) | [6] |

| BET Surface Area | 16.3649 m²/g | [6] |

Logical Diagram of Thermal Decomposition:

Caption: Process flow for the synthesis of nanoscale CuF₂ via thermal decomposition.

Other Synthesis Methods

Other reported methods for the synthesis of copper(II) fluoride include the reaction of copper carbonate with hydrofluoric acid followed by crystallization and dehydration, and the precipitation of hydrated copper(II) fluoride from an aqueous solution of copper(II) chloride and potassium fluoride, which then requires a dehydration step.[3] However, the thermal decomposition of the dihydrate to produce anhydrous CuF₂ can be challenging, as it may lead to the formation of copper hydroxyfluoride (CuOHF).[8]

Safety Considerations

The synthesis of anhydrous copper(II) fluoride involves hazardous materials. Fluorine gas and hydrogen fluoride are highly toxic and corrosive. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and eye protection, must be worn.

Conclusion

The choice of synthesis method for anhydrous copper(II) fluoride depends on the desired purity, particle size, and available equipment. For high-purity applications, the fluorination of copper hydroxyfluoride is a robust method. For the production of nanoscale materials, synthesis from copper alkoxides or the thermal decomposition of ammonium copper fluoride are effective routes. Direct fluorination of copper or reaction of copper oxide with hydrogen fluoride offer more straightforward approaches, although controlling purity and preventing passivation can be concerns. This guide provides the foundational knowledge for researchers to select and implement the most suitable method for their specific needs.

References

- 1. Copper(II) fluoride - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Cupric fluoride Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. Novel Synthesis of Anhydrous and Hydroxylated CuF2 Nanoparticles and Their Potential for Lithium Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

Unveiling the Crystalline World of Cupric Fluoride Dihydrate: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the core crystal properties of cupric fluoride (B91410) dihydrate (CuF₂·2H₂O) has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the compound's structural, physical, and chemical characteristics, supported by detailed experimental protocols and data presented in a clear, tabular format for ease of comparison.

Core Properties of Cupric Fluoride Dihydrate

This compound dihydrate is a blue crystalline solid that has garnered interest in various fields, including catalysis and materials science.[1] Understanding its fundamental properties is crucial for its application and development.

Physical and Chemical Properties

This compound dihydrate is slightly soluble in cold water but decomposes in hot water.[2] It is a hygroscopic salt, and its anhydrous form is white.[2] The dihydrate form has a density of approximately 2.93 g/cm³.

Crystal Structure

This compound dihydrate crystallizes in the monoclinic system, belonging to the P2₁/c space group.[3] The crystal structure consists of distorted octahedra around the copper(II) ions, a consequence of the Jahn-Teller effect.[2] The coordination sphere of the copper ion is comprised of four fluorine atoms and two oxygen atoms from the water molecules.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound dihydrate, providing a ready reference for its crystallographic, physical, and magnetic properties.

Table 1: Crystallographic Data for this compound Dihydrate

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [3][4] |

| Space Group | P2₁/c (No. 14) | [3] |

| Unit Cell Parameters | a = 6.416 Å, b = 7.397 Å, c = 3.301 Å | [4] |

| β = 99.6° | [4] | |

| Unit Cell Volume | 154.4 ų | [4] |

| Formula Units per Cell (Z) | 2 | [4] |

Table 2: Physical Properties of this compound Dihydrate

| Property | Value | Reference |

| Molar Mass | 137.57 g/mol | |

| Color | Blue | [2] |

| Density | 2.93 g/cm³ | |

| Melting Point | Decomposes | [2] |

| Refractive Indices | α = 1.51, γ = 1.54 | [4] |

Table 3: Magnetic Properties of this compound Dihydrate

| Property | Value | Reference |

| Molar Magnetic Susceptibility (χm) | +1600 x 10⁻⁶ cm³/mol | [2] |

Experimental Protocols

Detailed methodologies for the characterization of this compound dihydrate are essential for reproducible research. The following sections outline the protocols for key analytical techniques.

Synthesis and Crystallization

Single crystals of this compound dihydrate can be synthesized by the slow evaporation of a saturated aqueous solution of copper(II) fluoride. The synthesis of copper(II) fluoride can be achieved by reacting copper(II) carbonate with a 40% hydrofluoric acid solution. The resulting precipitate of this compound dihydrate can be washed with cold water and dried in a desiccator.

Single-Crystal X-ray Diffraction (SC-XRD)

A suitable single crystal of this compound dihydrate is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 298 K). A series of diffraction images are collected by rotating the crystal through a range of angles. The collected data are then processed to determine the unit cell parameters and space group, and the crystal structure is solved and refined using appropriate software packages.[5][6]

Thermogravimetric Analysis (TGA)

The thermal decomposition of this compound dihydrate is studied using a thermogravimetric analyzer. A small sample (typically 5-10 mg) is placed in an alumina (B75360) crucible and heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) with a specific flow rate (e.g., 50 mL/min). The weight loss of the sample is recorded as a function of temperature.[7][8]

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of a powdered sample of this compound dihydrate is recorded using an FTIR spectrometer. The sample is typically mixed with KBr and pressed into a pellet. The spectrum is collected over a specific wavenumber range (e.g., 4000-400 cm⁻¹) to identify the vibrational modes of the water molecules and the Cu-F bonds.[9]

Raman Spectroscopy: The Raman spectrum is obtained using a Raman spectrometer with a laser excitation source (e.g., 532 nm). The scattered light from the sample is collected and analyzed to provide complementary vibrational information to the FTIR data.[10]

Magnetic Susceptibility Measurement

The magnetic susceptibility of a powdered sample of this compound dihydrate is measured using a magnetic susceptibility balance (e.g., a Gouy balance or a SQUID magnetometer) at a specific temperature (typically room temperature). The measurement is performed in a controlled magnetic field, and the force exerted on the sample is used to calculate its magnetic susceptibility.[11][12]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the logical flow of the synthesis and characterization of this compound dihydrate.

This guide provides a foundational understanding of the crystal properties of this compound dihydrate, offering valuable data and methodologies for researchers in the field. The provided information is intended to facilitate further investigation and application of this interesting inorganic compound.

References

- 1. reddit.com [reddit.com]

- 2. fizika.si [fizika.si]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. Crystal Structure of Copper Fluoride Dihydrate, CuF2·2H2O [ouci.dntb.gov.ua]

- 5. rsc.org [rsc.org]

- 6. The benefits of Cu Kβ radiation for the single-crystal X-ray structure determination of crystalline sponges - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thermogravimetric/ Differential /thermal Analysis (TG/DTA) - Amirkabir University of Technology - Mahshahr Campus [mahshahr.aut.ac.ir]

- 8. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. surfacesciencewestern.com [surfacesciencewestern.com]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Copper(II) Fluoride (CuF₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of copper(II) fluoride (B91410) (CuF₂), a compound of increasing interest in synthetic chemistry and materials science. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and insights into its reactivity and applications.

Physical and Chemical Properties

Copper(II) fluoride exists in two common forms: the anhydrous salt (CuF₂) and the dihydrate (CuF₂·2H₂O). The anhydrous form is a white, crystalline, and hygroscopic solid, while the dihydrate presents as a blue crystalline substance.[1][2] Both forms exhibit distinct physical and chemical characteristics, which are summarized in the tables below for easy comparison.

Quantitative Data Summary

The following tables provide a consolidated summary of the key quantitative properties of anhydrous and dihydrated copper(II) fluoride.

Table 1: Physical Properties of Copper(II) Fluoride

| Property | Anhydrous CuF₂ | CuF₂·2H₂O |

| Molar Mass | 101.543 g/mol [1] | 137.573 g/mol [1] |

| Appearance | White crystalline powder[1] | Blue crystalline powder[1] |

| Density | 4.23 g/cm³[1] | 2.934 g/cm³[1] |

| Melting Point | 836 °C (1537 °F; 1109 K)[1] | 130 °C (decomposes)[1] |

| Boiling Point | 1676 °C (3049 °F; 1949 K)[1] | N/A |

| Solubility in Water | Slightly soluble, decomposes in hot water[1] | Slightly soluble |

Table 2: Crystal Structure of Copper(II) Fluoride

| Property | Anhydrous CuF₂ | CuF₂·2H₂O |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | I2/m |

| Lattice Parameters | a = 3.29 Å, b = 4.52 Å, c = 5.31 Å, β = 120.47° | a = 6.416 Å, b = 7.397 Å, c = 3.301 Å, β = 99.6° |

The distorted crystal structure of anhydrous CuF₂ is a result of the Jahn-Teller effect, which is characteristic of d⁹ copper(II) compounds.[2] This leads to a distorted rutile-type structure with two distinct Cu-F bond lengths.

Experimental Protocols

This section outlines detailed methodologies for the synthesis of copper(II) fluoride and the determination of its key physical properties. These protocols are designed to be followed in a laboratory setting by trained professionals, with strict adherence to safety precautions.

Synthesis of Anhydrous Copper(II) Fluoride

Method: Direct fluorination of copper(II) chloride.

Materials:

-

Copper(II) chloride (CuCl₂), anhydrous

-

Fluorine gas (F₂), diluted with an inert gas (e.g., nitrogen or argon)

-

High-temperature tube furnace

-

Nickel or Monel reaction tube

-

Gas flow controllers

-

Inert atmosphere glovebox

Procedure:

-

Place a known quantity of anhydrous CuCl₂ into the nickel or Monel reaction tube within an inert atmosphere glovebox to prevent hydration.

-

Assemble the reaction tube in the tube furnace.

-

Purge the system with an inert gas (nitrogen or argon) to remove any residual air and moisture.

-

Gradually heat the furnace to 400 °C while maintaining a slow flow of inert gas.

-

Once the temperature is stable, introduce a diluted stream of fluorine gas (e.g., 10% F₂ in N₂) into the reaction tube. The reaction is highly exothermic, so the fluorine flow should be carefully controlled.

-

Continue the reaction for 2-4 hours at 400 °C to ensure complete conversion.

-

After the reaction period, stop the fluorine flow and switch back to a pure inert gas stream.

-

Allow the furnace to cool to room temperature under the inert atmosphere.

-

Once cooled, transfer the reaction tube back into the inert atmosphere glovebox.

-

The resulting white powder is anhydrous CuF₂. Store it in a tightly sealed container within the glovebox.

Synthesis of Copper(II) Fluoride Dihydrate

Method: Reaction of copper(II) carbonate with hydrofluoric acid.

Materials:

-

Copper(II) carbonate (CuCO₃)

-

Hydrofluoric acid (HF), 48% aqueous solution

-

Plastic or Teflon beakers and stirring rods (glass will be etched by HF)

-

Fume hood

-

Filtration apparatus (plastic or Teflon)

-

Deionized water

Procedure:

-

Caution: Hydrofluoric acid is extremely corrosive and toxic. All work must be performed in a certified fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

-

In a plastic or Teflon beaker, slowly add a stoichiometric amount of copper(II) carbonate powder to a 48% hydrofluoric acid solution with constant stirring. The addition should be done in small portions to control the effervescence of carbon dioxide.

-

Continue stirring until the reaction ceases and all the copper carbonate has dissolved, forming a blue solution.

-

Gently heat the solution to approximately 60-70 °C to encourage the formation of larger crystals upon cooling.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the blue crystals of CuF₂·2H₂O by filtration using a plastic or Teflon filtration apparatus.

-

Wash the crystals with a small amount of cold deionized water and then with a solvent like acetone (B3395972) to aid in drying.

-

Dry the crystals under a gentle stream of air or in a desiccator.

Determination of Melting Point

Apparatus: Mel-Temp apparatus or similar melting point apparatus.

Procedure:

-

Due to the hygroscopic nature of anhydrous CuF₂, the sample preparation should be carried out in an inert atmosphere glovebox.

-

Finely grind a small amount of the anhydrous CuF₂ powder.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Seal the open end of the capillary tube using a flame to prevent the ingress of atmospheric moisture during the measurement.[3]

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

For an unknown sample, a rapid heating rate can be used to determine an approximate melting range.

-

For a precise measurement, heat at a rate of 1-2 °C per minute, starting from about 20 °C below the expected melting point.[4][5]

-

Record the temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Measurement of Density

Method: Gas pycnometry, suitable for fine powders.[6][7][8][9]

Apparatus: Helium pycnometer.

Procedure:

-

Calibrate the helium pycnometer according to the manufacturer's instructions using a standard sphere of known volume.

-

In an inert atmosphere glovebox, weigh a precise amount of the anhydrous CuF₂ powder and place it in the sample chamber of the pycnometer.

-

Seal the sample chamber and transfer it to the pycnometer.

-

Purge the system with helium gas to remove any air and moisture.

-

Follow the instrument's automated procedure to measure the volume of the sample by quantifying the pressure change of the helium gas as it expands into the sample chamber.

-

The instrument's software will calculate the density by dividing the mass of the sample by the measured volume.

-

Perform multiple measurements to ensure reproducibility.

X-ray Diffraction (XRD) Analysis

Method: Powder X-ray Diffraction (PXRD) for crystal structure determination.

Procedure:

-

Sample Preparation (for anhydrous CuF₂):

-

Data Collection:

-

Place the sample holder in the diffractometer.

-

Set the X-ray source (commonly Cu Kα radiation) and detector parameters.

-

Collect the diffraction pattern over a desired 2θ range (e.g., 10-90 degrees) with an appropriate step size and counting time.

-

-

Data Analysis:

-

The resulting diffractogram can be used for phase identification by comparing the peak positions and intensities with a database (e.g., the International Centre for Diffraction Data - ICDD).

-

For detailed structural analysis, Rietveld refinement can be performed on the diffraction data to refine lattice parameters, atomic positions, and other structural details.

-

Chemical Reactivity and Applications in Drug Development

Copper(II) fluoride serves as a versatile reagent in organic synthesis, particularly in the introduction of fluorine atoms into organic molecules, a critical strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.

Deoxyfluorination of Alcohols

CuF₂ can be employed as a fluorinating agent for the conversion of alcohols to alkyl fluorides. The reaction is often facilitated by an activating agent. A proposed mechanism involves the in-situ formation of an O-alkylisourea adduct which then undergoes a chelate-driven fluoride transfer from a hydrated Cu(II)F species.[15][16][17][18][19]

Caption: Proposed mechanism for CuF₂-mediated deoxyfluorination of alcohols.

Chan-Lam Cross-Coupling Reaction

CuF₂ can act as an efficient catalyst in the Chan-Lam cross-coupling reaction for the formation of C-O and C-N bonds. The fluoride ion is thought to assist in the transmetalation step by activating the boronic acid.[20][21][22][23][24]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Copper(II) fluoride - Wikipedia [en.wikipedia.org]

- 3. thinksrs.com [thinksrs.com]

- 4. chem.ucalgary.ca [chem.ucalgary.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. drugfuture.com [drugfuture.com]

- 7. microtrac.com [microtrac.com]

- 8. measurlabs.com [measurlabs.com]

- 9. merlin-pc.com [merlin-pc.com]

- 10. rigaku.com [rigaku.com]

- 11. youtube.com [youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 15. researchgate.net [researchgate.net]

- 16. Deoxyfluorination with CuF2 : Enabled by Using a Lewis Base Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chemrxiv.org [chemrxiv.org]

- 18. researchgate.net [researchgate.net]

- 19. chemrxiv.org [chemrxiv.org]

- 20. pp.bme.hu [pp.bme.hu]

- 21. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 22. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 23. Chan-Lam Coupling [organic-chemistry.org]

- 24. alfa-chemistry.com [alfa-chemistry.com]

Cupric Fluoride: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of cupric fluoride (B91410) (Copper(II) fluoride), a versatile inorganic compound with significant applications in chemical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical identifiers, physical properties, key experimental protocols, and relevant reaction pathways.

Core Identifiers and Properties of Cupric Fluoride

This compound, with the chemical formula CuF₂, is a white crystalline solid in its anhydrous form and a blue crystalline solid as a dihydrate.[1] It is an important reagent and catalyst in various chemical transformations, particularly in the synthesis of fluorinated organic molecules.[2]

Below is a summary of the key identifiers and physical properties of this compound:

| Identifier/Property | Value | Reference(s) |

| CAS Number | 7789-19-7 | [3],[4],[5] |

| PubChem CID | 82236 | [4],[6] |

| EINECS Number | 232-147-3 | [3],[5] |

| UN Number | UN3260 | [7] |

| Molecular Formula | CuF₂ | [4],[8] |

| Molecular Weight | 101.54 g/mol | [3],[4] |

| Appearance | White to light-grey crystalline powder (anhydrous), Blue crystals (dihydrate) | [2],[1] |

| Melting Point | 950 °C (decomposes) | [4],[8] |

| Density | 4.23 g/mL at 25 °C | [4],[8] |

| Solubility | Slightly soluble in water, hydrolyzes in hot water. | [8] |

Experimental Protocols

This section details established experimental procedures involving this compound, providing a foundation for laboratory application.

Synthesis of High-Purity Anhydrous this compound from Copper Hydroxyfluoride

This protocol describes the preparation of high-purity anhydrous this compound, a critical material for applications such as high-energy-density batteries.[9] The method involves the fluorination of copper hydroxyfluoride, which is commercially available at high purity.[9]

Methodology:

-

Place commercially available copper hydroxyfluoride (CuOHF) with low metallic impurity levels (<10 ppm) in a copper boat.[9]

-

Position the copper boat inside a reaction vessel fabricated from Monel to minimize contamination.[9]

-

Pass a continuous flow of fluorine (F₂) gas over the copper hydroxyfluoride.[9]

-

Gradually increase the temperature of the reaction vessel to 525 °C.[9]

-

Maintain the temperature at 525 °C for 30 minutes to ensure the reaction goes to completion.[9]

-

The reaction proceeds in two steps:

-

The gaseous byproducts (HF and O₂) are continuously removed from the reaction vessel, leaving behind the pure this compound product.[9]

Deoxyfluorination of Alcohols using this compound

This compound serves as an effective reagent for the deoxyfluorination of primary and secondary alcohols, a key transformation in the synthesis of fluorinated organic compounds.[3],[4] This method overcomes the typically low reactivity of metal fluorides.[3],[4]

Methodology:

-

In a reaction vessel, combine the alcohol substrate (1 mmol), N,N'-diisopropylcarbodiimide (DIC), and this compound (CuF₂).[5]

-

The reaction proceeds via the in-situ formation of an O-alkylisourea adduct, which is then activated by CuF₂.[3],[4]

-

This activation facilitates a nucleophilic fluoride transfer from a hydrated Cu(II)F species to the alcohol, resulting in the corresponding fluoride.[3]

-

The process can be adapted for ¹⁸F-radiolabeling by using [¹⁸F]fluoride, which is crucial for applications in Positron Emission Tomography (PET).[3],[5]

Reaction Pathways and Experimental Workflows

To visualize the logical flow of the experimental procedures, the following diagrams are provided in the DOT language.

Caption: Experimental workflow for the deoxyfluorination of alcohols using this compound.

Caption: Process flow for the synthesis of high-purity anhydrous this compound.

References

- 1. Principles of fluoride toxicity and the cellular response: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. Deoxyfluorination with CuF2 : Enabled by Using a Lewis Base Activating Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Copper Mediated Fluorination of Aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

An In-depth Technical Guide to the Solubility and Behavior of Copper(II) Fluoride in Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and chemical behavior of copper(II) fluoride (B91410) (CuF₂). The information presented herein is curated for professionals in research and development who require precise data on the properties of this compound in aqueous systems. This document details quantitative solubility data, the thermodynamics of dissolution, the influence of pH, and the formation of complex ions. Furthermore, it outlines detailed experimental protocols for the characterization of copper(II) fluoride solutions.

Physicochemical Properties and Solubility

Copper(II) fluoride is an inorganic salt that exists as a white, hygroscopic crystalline solid in its anhydrous form and as a blue crystalline solid in its dihydrate form (CuF₂·2H₂O)[1]. Its interaction with water is complex, characterized by limited solubility and a tendency to undergo hydrolysis, particularly at elevated temperatures[1][2].

Quantitative Solubility Data

The solubility of copper(II) fluoride in water is a critical parameter for its application in aqueous media. There is some variance in the reported solubility values, underscoring the importance of referencing authoritative sources. The CRC Handbook of Chemistry and Physics reports the solubility of copper(II) fluoride dihydrate (CuF₂·2H₂O) as 0.075 grams per 100 grams of water at 25°C.

From this, the molar solubility and the solubility product constant (K_sp) can be calculated. The molar mass of CuF₂·2H₂O is 137.57 g/mol .

Molar Solubility Calculation:

-

Solubility = 0.075 g / 100 g H₂O ≈ 0.75 g/L (assuming the density of water is 1 g/mL)

-

Molar Solubility (S) = (0.75 g/L) / (101.54 g/mol for anhydrous CuF₂) ≈ 7.4 x 10⁻³ M

Solubility Product (K_sp) Calculation:

The dissolution of CuF₂ in water is represented by the following equilibrium:

CuF₂(s) ⇌ Cu²⁺(aq) + 2F⁻(aq)

The solubility product constant is given by:

K_sp = [Cu²⁺][F⁻]² = (S)(2S)² = 4S³

Substituting the calculated molar solubility:

K_sp = 4 * (7.4 x 10⁻³ )³ ≈ 1.6 x 10⁻⁶

It is important to note that this calculated K_sp value is an approximation and can be influenced by factors such as hydrolysis and complex ion formation.

| Parameter | Value | Temperature (°C) | Source |

| Solubility | 0.075 g / 100 g H₂O (for dihydrate) | 25 | CRC Handbook of Chemistry and Physics |

| Molar Solubility (S) | ~7.4 x 10⁻³ M | 25 | Calculated from CRC data |

| K_sp | ~1.6 x 10⁻⁶ | 25 | Calculated from Molar Solubility |

Aqueous Behavior of Copper(II) Fluoride

The behavior of CuF₂ in water is not limited to simple dissolution. The cupric ion (Cu²⁺) and fluoride ion (F⁻) undergo further reactions, including hydrolysis and complex ion formation, which significantly impact the overall solubility and speciation.

Hydrolysis of Cupric Ions

The hydrated cupric ion, [Cu(H₂O)₆]²⁺, is a weak acid and undergoes hydrolysis to produce hydroxo complexes and release H⁺ ions, thereby lowering the pH of the solution. The primary hydrolysis reaction is:

Cu²⁺(aq) + H₂O(l) ⇌ Cu(OH)⁺(aq) + H⁺(aq)

More extensive hydrolysis can also occur, leading to the formation of Cu(OH)₂(s) and other polynuclear species, especially as the pH increases. This pH-dependent hydrolysis means that the solubility of CuF₂ will be significantly lower in neutral or basic solutions compared to acidic solutions. The formation of insoluble copper(II) hydroxide (B78521) becomes a competing equilibrium that effectively removes Cu²⁺ ions from the solution, shifting the CuF₂ dissolution equilibrium to the right, but resulting in the precipitation of a different solid.

Formation of Fluoro-Complexes

In the presence of fluoride ions, cupric ions can form a series of soluble fluoro-complexes. The formation of these complexes can increase the total concentration of dissolved copper, a phenomenon known as the common ion effect reversal. The stepwise formation of these complexes is as follows:

-

Cu²⁺(aq) + F⁻(aq) ⇌ CuF⁺(aq)

-

CuF⁺(aq) + F⁻(aq) ⇌ CuF₂(aq)

-

CuF₂(aq) + F⁻(aq) ⇌ [CuF₃]⁻(aq)

-

[CuF₃]⁻(aq) + F⁻(aq) ⇌ [CuF₄]²⁻(aq)

The stability of these complexes is described by their stepwise formation constants (K_f) or overall stability constants (β).

| Equilibrium | Stepwise Stability Constant (log K_f) | Overall Stability Constant (log β) |

| Cu²⁺ + F⁻ ⇌ CuF⁺ | 1.2 | 1.2 |

| CuF⁺ + F⁻ ⇌ CuF₂(aq) | 0.8 | 2.0 |

| CuF₂(aq) + F⁻ ⇌ [CuF₃]⁻ | Data not readily available | Data not readily available |

| [CuF₃]⁻ + F⁻ ⇌ [CuF₄]²⁻ | Data not readily available | Data not readily available |

Note: Stability constant data is often determined at specific ionic strengths and may vary with experimental conditions.

The formation of these complexes means that in solutions with an excess of fluoride ions (e.g., from a soluble fluoride salt), the solubility of CuF₂ may be higher than in pure water.

Thermodynamics of Dissolution

The dissolution of an ionic compound is governed by the change in Gibbs free energy (ΔG°_sol), which is related to the enthalpy (ΔH°_sol) and entropy (ΔS°_sol) of solution by the equation:

ΔG°_sol = ΔH°_sol - TΔS°_sol

A negative ΔG°_sol indicates a spontaneous dissolution process. The enthalpy of solution can be estimated from the standard enthalpies of formation (ΔH°_f) of the solid and its constituent aqueous ions.

Estimated Enthalpy of Solution (ΔH°_sol):

ΔH°_sol = [ΔH°_f(Cu²⁺, aq) + 2 * ΔH°_f(F⁻, aq)] - ΔH°_f(CuF₂, s)

Using standard thermodynamic data:

-

ΔH°_f(Cu²⁺, aq) = +64.77 kJ/mol

-

ΔH°_f(F⁻, aq) = -332.6 kJ/mol

-

ΔH°_f(CuF₂, s) = -538.9 kJ/mol

ΔH°_sol ≈ [64.77 + 2*(-332.6)] - (-538.9) = -61.53 kJ/mol

The negative value for the estimated enthalpy of solution suggests that the dissolution of CuF₂ is an exothermic process. This implies that, according to Le Chatelier's principle, the solubility of copper(II) fluoride would decrease with an increase in temperature. This contradicts the qualitative observation that solubility increases with temperature, highlighting the limitations of estimations and the need for experimental data. The discrepancy may arise from the significant impact of hydrolysis and complex formation on the overall dissolution process, which is not accounted for in this simple calculation.

Experimental Protocols

This section details methodologies for the experimental determination of the solubility and speciation of copper(II) fluoride in aqueous solutions.

Determination of Solubility Product (K_sp) by Potentiometry with Ion-Selective Electrodes

This method relies on the direct measurement of the equilibrium concentrations of Cu²⁺ and F⁻ ions in a saturated solution using ion-selective electrodes (ISEs).

Materials and Equipment:

-

Copper(II) fluoride (CuF₂) solid

-

Deionized water

-

pH meter with millivolt measurement capability

-

Copper(II) ion-selective electrode

-

Fluoride ion-selective electrode

-

Reference electrode (e.g., Ag/AgCl)

-

Magnetic stirrer and stir bars

-

Volumetric flasks, pipettes, and beakers

-

Standard solutions of Cu(NO₃)₂ and NaF for calibration

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid CuF₂ to a known volume of deionized water in a beaker.

-

Stir the solution vigorously with a magnetic stirrer for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

-

Allow the undissolved solid to settle.

-

-

Electrode Calibration:

-

Prepare a series of standard solutions of known concentrations for both Cu²⁺ (from Cu(NO₃)₂) and F⁻ (from NaF).

-

For each ISE, measure the potential (in mV) in each standard solution, starting from the most dilute.

-

Construct a calibration curve by plotting the measured potential versus the logarithm of the ion concentration.

-

-

Measurement of Ion Concentrations:

-

Carefully filter a portion of the supernatant from the saturated CuF₂ solution to remove any suspended solids.

-

Measure the potential of the Cu²⁺ ISE and the F⁻ ISE in the filtered saturated solution.

-

Using the respective calibration curves, determine the equilibrium concentrations of [Cu²⁺] and [F⁻].

-

-

Calculation of K_sp:

-

Calculate the K_sp using the experimentally determined equilibrium concentrations: K_sp = [Cu²⁺][F⁻]².

-

Characterization of Aqueous Speciation by Spectrophotometry

UV-Visible spectrophotometry can be used to study the formation of copper(II) complexes, as the coordination environment of the Cu²⁺ ion affects its d-d electronic transitions and thus its color and absorption spectrum.

Materials and Equipment:

-

UV-Visible spectrophotometer

-

Quartz cuvettes

-

Stock solutions of Cu(NO₃)₂ and NaF of known concentrations

-

Volumetric flasks, pipettes, and beakers

Procedure:

-

Preparation of Solutions:

-

Prepare a series of solutions with a constant concentration of Cu²⁺ and varying concentrations of F⁻. The fluoride concentration should span a wide range to observe the formation of different fluoro-complexes.

-

Prepare a blank solution containing all components except the copper salt.

-

-

Spectrophotometric Measurements:

-

Record the UV-Visible absorption spectrum for each solution over a relevant wavelength range (e.g., 600-900 nm for aqueous Cu²⁺).

-

Note any shifts in the wavelength of maximum absorbance (λ_max) and changes in the molar absorptivity as the fluoride concentration is varied.

-

-

Data Analysis (e.g., Job's Method):

-

To determine the stoichiometry of the dominant complex (e.g., CuF⁺), prepare a series of solutions where the mole fraction of Cu²⁺ and F⁻ is varied while keeping the total molar concentration constant (Job's plot).

-

Plot the change in absorbance at a specific wavelength versus the mole fraction of the ligand (F⁻).

-

The maximum of the plot corresponds to the stoichiometry of the complex.

-

More advanced analysis of the spectral data can be used to determine the stability constants of the various complexes in solution.

-

Visualizing the Behavior of CuF₂ in Water

The dissolution and subsequent reactions of copper(II) fluoride in an aqueous environment can be represented by the following logical workflow.

Caption: Dissolution and speciation of CuF₂ in water.

This diagram illustrates the primary pathways following the dissolution of solid CuF₂. The resulting aqueous cupric and fluoride ions can participate in hydrolysis and complex formation, respectively.

Conclusion

The solubility and behavior of copper(II) fluoride in water are multifaceted, involving a dynamic interplay of dissolution, hydrolysis, and complex ion formation equilibria. While the intrinsic solubility of CuF₂ is low, its behavior is significantly influenced by the pH and the concentration of fluoride ions in the solution. For professionals in research and drug development, a thorough understanding of these competing reactions is essential for predicting and controlling the fate of copper(II) fluoride in aqueous systems. The experimental protocols provided herein offer a framework for the precise characterization of these phenomena. Further research to obtain experimental thermodynamic data for the dissolution process and stability constants for higher-order fluoro-complexes would provide a more complete quantitative picture.

References

An In-depth Technical Guide to the Toxicity and Safety of Copper(II) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available toxicity and safety data for copper(II) fluoride (B91410) (CuF₂). The information is compiled from various safety data sheets and scientific literature concerning copper and fluoride compounds. This document is intended to serve as a foundational resource for professionals in research and drug development who may handle or investigate this compound.

Executive Summary

Copper(II) fluoride is a chemical compound that presents notable health and environmental hazards. Its toxicity profile is influenced by the combined effects of both copper and fluoride ions. Acute exposure can lead to irritation of the skin, eyes, and respiratory tract, with ingestion potentially causing severe gastrointestinal distress. Chronic exposure carries the risk of fluorosis, a condition affecting bones and teeth, and potential damage to the liver and kidneys. While specific quantitative toxicity data for copper(II) fluoride is limited in publicly available literature, established toxicological principles for copper and fluoride salts, alongside standardized testing protocols, provide a robust framework for assessing its potential hazards. This guide summarizes the known toxicological endpoints, outlines relevant experimental methodologies, and describes the cellular signaling pathways implicated in its toxicity.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Formula | CuF₂ | [1] |

| Molar Mass | 101.54 g/mol | [1] |

| Appearance | White to light-gray crystalline solid. The dihydrate (CuF₂·2H₂O) is blue. | [2][3] |

| Solubility | Moderately soluble in water. | [4] |

| Hygroscopicity | Hygroscopic; absorbs moisture from the air. | [3] |

| Stability | Stable under normal temperatures and pressures. | [3] |

| Incompatibilities | Strong acids, moisture, glass. | [3] |

| Hazardous Decomposition Products | Contact with acids may produce hydrogen fluoride gas. | [4] |

Toxicological Data

Acute Toxicity

Acute exposure to copper(II) fluoride can cause significant irritation and potential damage.[3]

| Route of Exposure | Effects | Citations |

| Oral | Harmful if swallowed. May cause gastrointestinal irritation with nausea, vomiting, and diarrhea. Acute copper poisoning can lead to liver injury, methemoglobinemia, and hemolytic anemia. | [2][3][6] |

| Dermal | Causes skin irritation. | [3] |

| Inhalation | Harmful if inhaled. Dust is irritating to the respiratory tract and mucous membranes. | [2][3] |

| Eye Contact | Causes eye irritation. |

Chronic Toxicity

Long-term exposure to copper(II) fluoride can lead to systemic effects primarily related to fluoride accumulation.

| Exposure Scenario | Effects | Citations |

| Chronic Inhalation and Ingestion | Chronic fluoride poisoning (fluorosis), characterized by weight loss, weakness, anemia, brittle bones, and stiff joints. | [3] |

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

| Endpoint | Finding | Citations |

| Carcinogenicity | Not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65. | [3] |

| Mutagenicity | No specific data available for copper(II) fluoride. | [5] |

| Reproductive and Developmental Toxicity | No specific data available for copper(II) fluoride. High fluoride intake has been associated with reproductive and developmental effects in animal studies. | [7][8][9][10][11] |

Ecotoxicity

Data specific to copper(II) fluoride is limited. However, copper and its compounds are known to be toxic to aquatic life.

| Organism | Effect | Citations |

| Aquatic Invertebrates (e.g., Daphnia magna) | Copper compounds are known to be toxic. | [12][13][14][15] |

| Fish (e.g., Zebrafish, Danio rerio) | Copper compounds can cause developmental and reproductive toxicity. | [16][17][18][19] |

Occupational Safety and Exposure Limits

| Parameter | Value | Issuing Agency |

| Permissible Exposure Limit (PEL) - as F | 2.5 mg/m³ | OSHA |

| Threshold Limit Value (TLV) - as F | 2.5 mg/m³ | ACGIH |

| TLV - as Cu (except fume) | 1 mg/m³ | ACGIH |

Experimental Protocols

Standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are utilized to assess the toxicity of chemical substances. The following sections outline the methodologies for key toxicological endpoints.

Acute Toxicity Testing

-

Acute Oral Toxicity (OECD 420, 423, 425): These guidelines describe methods to determine the median lethal dose (LD50) following oral administration. The Fixed Dose Procedure (OECD 420) involves dosing animals of a single sex (typically female rats) in a stepwise manner at fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg).[20] The Acute Toxic Class Method (OECD 423) uses a stepwise procedure with 3 animals per step to classify the substance by toxicity.[21] The Up-and-Down Procedure (OECD 425) is a sequential dosing method that allows for the estimation of the LD50 with a confidence interval.[22] Animals are observed for at least 14 days for signs of toxicity and mortality.[23]

-

Acute Dermal Toxicity (OECD 402): This test evaluates the adverse effects of a single dermal application. The substance is applied to the clipped skin of experimental animals (e.g., rats) and held in place with a porous gauze dressing for 24 hours.[24][25] Animals are observed for 14 days for signs of toxicity and mortality to determine the dermal LD50.[24][26]

-

Acute Inhalation Toxicity (OECD 403): This guideline is used to assess the toxicity of an inhaled substance.[27][28] It involves exposing animals (usually rats) to the substance as a gas, vapor, or aerosol for a defined period (typically 4 hours).[29][30][31] The animals are then observed for at least 14 days to determine the median lethal concentration (LC50).[29][30]

Mutagenicity Testing

-

Bacterial Reverse Mutation Test (Ames Test - OECD 471): This in vitro assay uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[32][33] The test substance is incubated with the bacterial strains, with and without metabolic activation, and the number of revertant colonies is counted. A positive result indicates that the substance is mutagenic.[33]

Reproductive and Developmental Toxicity Screening

-

Reproduction/Developmental Toxicity Screening Test (OECD 421): This test provides initial information on the potential effects on male and female reproductive performance, including gonadal function, mating, conception, and development of the offspring.[10] The test substance is administered to male and female animals (usually rats) before and during mating, and to females during gestation and lactation.[10]

Ecotoxicity Testing

-

Daphnia sp. Acute Immobilisation Test (OECD 202): This test assesses the acute toxicity of a substance to aquatic invertebrates. Young daphnids are exposed to a range of concentrations of the test substance for 48 hours, and the concentration that causes immobilization in 50% of the daphnids (EC50) is determined.[12][14]

-

Fish, Acute Toxicity Test (Zebrafish Embryo - OECD 236): This test determines the acute toxicity of a substance to the early life stages of fish.[16] Zebrafish embryos are exposed to various concentrations of the substance for 96 hours, and the lethal concentration for 50% of the embryos (LC50) is calculated.[16][17]

Signaling Pathways in Toxicity

The toxicity of copper(II) fluoride is a composite of the effects of copper and fluoride ions, each of which can trigger distinct and overlapping cellular signaling pathways.

Fluoride-Mediated Signaling Pathways

Excessive fluoride exposure is known to induce cellular stress, leading to apoptosis and other toxic effects through the activation of several signaling cascades.

References

- 1. Copper fluoride | CuF2 | CID 522688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Copper Fluoride - ESPI Metals [espimetals.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. docs.preterhuman.net [docs.preterhuman.net]

- 5. dl.iranchembook.ir [dl.iranchembook.ir]

- 6. Copper(II) fluoride - Hazardous Agents | Haz-Map [haz-map.com]

- 7. Developmental & Reproductive Toxicity [ntp.niehs.nih.gov]

- 8. ICH S5 (R3) Guideline on detection of reproductive and developmental toxicity for human pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. ecetoc.org [ecetoc.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. epa.gov [epa.gov]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. safenano.re.kr [safenano.re.kr]

- 15. Biological test method: acute lethality of effluents to daphnia magna - Canada.ca [canada.ca]

- 16. Acute aquatic toxicity: Zebrafish Embryo Acute Toxicity Test (ZFET) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 17. mdpi.com [mdpi.com]

- 18. Video: Cytotoxicity Assays with Zebrafish Cell Lines [jove.com]

- 19. invivobiosystems.com [invivobiosystems.com]

- 20. oecd.org [oecd.org]

- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 24. scribd.com [scribd.com]

- 25. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 26. nucro-technics.com [nucro-technics.com]

- 27. oecd.org [oecd.org]

- 28. oecd.org [oecd.org]

- 29. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 30. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 31. Inhalation Toxicity Studies- OECD guidelines | PPTX [slideshare.net]

- 32. The in vitro mutagenicity assay - THE AMES TEST - Tentamus Group [tentamus.com]

- 33. In vitro genotoxicity testing – bacterial reverse mutation assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

The Jahn-Teller Effect in Cupric Fluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Jahn-Teller effect in the crystal structure of cupric fluoride (B91410) (CuF₂). It delves into the theoretical underpinnings, experimental evidence, and quantitative structural data, offering a valuable resource for researchers in materials science, inorganic chemistry, and drug development who require a deep understanding of this fundamental phenomenon.

Introduction to the Jahn-Teller Effect in Cupric Fluoride

The Jahn-Teller theorem is a fundamental concept in chemistry and physics that describes the geometrical distortion of non-linear molecules and crystals in electronically degenerate states.[1][2] This distortion lifts the degeneracy and lowers the overall energy of the system.[1][2] this compound (CuF₂) serves as a classic example of a solid-state system exhibiting a pronounced Jahn-Teller effect. The Cu²⁺ ion in CuF₂ has a d⁹ electronic configuration, which in an octahedral ligand field, results in a degenerate electronic ground state (t₂g⁶eg³).[3][4] This degeneracy is the driving force for the structural distortion observed in the CuF₂ crystal.

The distortion in CuF₂ manifests as a distorted rutile-type crystal structure with a monoclinic P2₁/c space group.[5][6] This is in contrast to the higher symmetry tetragonal rutile structure adopted by many other difluorides. The coordination environment around the Cu²⁺ ion is a distorted octahedron of six fluoride ions. This distortion takes the form of an elongation of two axial Cu-F bonds and a compression of the four equatorial Cu-F bonds, often referred to as a [4+2] coordination.[7] This guide will explore the nuances of this distortion, present the supporting experimental data, and discuss the theoretical models that explain these observations.

However, it is important to note a contending perspective in the scientific literature. Some studies, based on first-principles calculations, propose that the distortion in CuF₂ is not a canonical Jahn-Teller effect. Instead, they suggest it arises from a compressed CuF₆⁴⁻ unit, a feature that is masked by an additional orthorhombic instability.[8][9][10] This alternative viewpoint will also be discussed to provide a balanced and comprehensive understanding.

Crystal Structure and Quantitative Data

The crystal structure of this compound has been extensively studied using X-ray and neutron diffraction techniques. The resulting data provides precise measurements of the lattice parameters and interatomic distances, quantifying the extent of the Jahn-Teller distortion.

Crystallographic Data

This compound crystallizes in a monoclinic system, belonging to the P2₁/c space group.[5][6] The unit cell parameters obtained from Rietveld refinement of X-ray powder diffraction data are summarized in the table below.

| Parameter | Value | Reference |

| Space Group | P2₁/c (No. 14) | [5][6] |

| a | 3.2973(2) Å | [5] |

| b | 4.5624(3) Å | [5] |

| c | 4.6157(3) Å | [5] |

| β | 83.293(3)° | [5] |

| Volume | 68.96(2) ų | [5] |

Bond Lengths and Coordination Geometry

The most direct evidence for the Jahn-Teller effect in CuF₂ comes from the analysis of the Cu-F bond lengths within the CuF₆ octahedra. The distortion leads to two distinct sets of bond distances: two long axial bonds and four shorter equatorial bonds.

| Bond | Distance (Å) | Method | Reference |

| Cu-F (axial) | 2.32 | X-ray Diffraction | [5] |

| Cu-F (equatorial) | 1.92 | X-ray Diffraction | [5] |

| Cu-F (spread) | 1.91 - 2.28 | Machine-generated from database | [6] |

This [4+2] coordination is a hallmark of the Jahn-Teller effect in d⁹ systems.[7] The elongation of the axial bonds minimizes the electrostatic repulsion between the ligands and the electron density in the dz² orbital, which is singly occupied in the distorted geometry.

Experimental Protocols

The characterization of the Jahn-Teller effect in this compound relies on a suite of experimental techniques. Below are detailed methodologies for the key experiments cited.

X-ray Powder Diffraction (XRPD) and Rietveld Refinement

X-ray powder diffraction is the primary technique used to determine the crystal structure and lattice parameters of CuF₂. Rietveld refinement is a powerful method for analyzing powder diffraction data to obtain detailed structural information.

Sample Preparation: Due to the hygroscopic nature of CuF₂, proper sample preparation is crucial to prevent the absorption of moisture, which can alter the crystal structure.[11]

-

Grinding: The CuF₂ powder should be finely ground using a mortar and pestle to ensure random orientation of the crystallites and to minimize particle size effects.[12][13]

-

Handling: All handling of the sample should be performed in a controlled, low-humidity environment, such as a glovebox.[5]

-

Sample Holder: A zero-background sample holder is typically used. For air-sensitive samples, a sealed sample holder with a Kapton or Mylar window is recommended to protect the sample from the atmosphere during data collection.[5]

Data Collection:

-

Instrument: A high-resolution powder diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα) is used.

-

Geometry: The Bragg-Brentano geometry is commonly employed.

-

Scan Parameters: Data is typically collected over a wide 2θ range (e.g., 10-120°) with a small step size (e.g., 0.02°) and a sufficient counting time per step to ensure good statistics.

Rietveld Refinement:

-

Software: Specialized software such as GSAS-II or FullProf is used for the refinement.

-

Initial Model: The refinement starts with an initial structural model, including the space group (P2₁/c), approximate lattice parameters, and atomic positions.

-

Refinement Strategy: A sequential refinement of parameters is typically performed. This includes the scale factor, background parameters, zero-point error, lattice parameters, peak shape parameters (e.g., Gaussian and Lorentzian components), and finally, the atomic coordinates and isotropic displacement parameters.

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the R-factors (e.g., Rwp, Rp) and the goodness-of-fit (χ²) parameter.

Neutron Diffraction

Neutron diffraction provides complementary information to X-ray diffraction. As neutrons scatter from the atomic nuclei, they are particularly sensitive to the positions of light atoms like fluorine.

Experimental Setup:

-

Neutron Source: A nuclear reactor or a spallation neutron source provides the neutron beam.

-

Sample Environment: The powdered CuF₂ sample is contained in a suitable holder (e.g., a vanadium can, which has a low coherent scattering cross-section). The experiment can be performed at various temperatures using a cryostat or furnace.

-

Data Collection: The diffraction pattern is recorded by an array of detectors surrounding the sample.

Data Analysis: The data analysis is similar to that of XRPD, employing the Rietveld refinement method to extract structural parameters. Neutron diffraction is particularly valuable for accurately determining the positions of the fluorine atoms and for studying the magnetic structure of CuF₂ at low temperatures.[4][14]

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying paramagnetic species like Cu²⁺. It provides information about the electronic structure and the local environment of the copper ion.

Sample Preparation:

-

Powder Sample: A finely ground powder of CuF₂ is used.

-

Doped Sample: To study isolated Cu²⁺ centers, a small amount of CuF₂ can be doped into a diamagnetic host lattice with a similar crystal structure (e.g., ZnF₂).

Experimental Parameters:

-

Frequency: EPR spectra are typically recorded at X-band (~9.5 GHz) or Q-band (~34 GHz) frequencies.

-

Temperature: Measurements are often performed at low temperatures (e.g., liquid nitrogen or liquid helium temperatures) to observe well-resolved spectra.

-

Data Acquisition: The first derivative of the microwave absorption is recorded as a function of the applied magnetic field.

Data Analysis: The EPR spectrum of a Cu(II) complex is characterized by the g-tensor and the hyperfine coupling tensor (A). For a Jahn-Teller distorted octahedral Cu²⁺ ion, an axial spectrum is typically observed with g∥ > g⊥ > 2.0023 and A∥ > A⊥.[3] The analysis of these parameters provides insights into the nature of the ground state electronic wavefunction and the degree of covalency in the Cu-F bonds.

UV-Visible Spectroscopy

UV-Visible spectroscopy is used to probe the electronic transitions between the d-orbitals of the Cu²⁺ ion. The Jahn-Teller distortion lifts the degeneracy of the d-orbitals, leading to multiple d-d transitions.

Sample Preparation:

-

Solid-State: A diffuse reflectance spectrum can be obtained from a finely powdered sample of CuF₂.

-

Solution: While CuF₂ is sparingly soluble, spectra of related Cu(II) complexes in solution can provide insights into the electronic structure.

Experimental Setup:

-

Spectrophotometer: A standard UV-Vis spectrophotometer is used.

-

Wavelength Range: The spectrum is recorded over the visible and near-infrared regions to observe the d-d transitions.

Data Analysis: For a d⁹ ion in a tetragonally distorted octahedral field, multiple absorption bands are expected, corresponding to transitions from the ground state to the excited d-states. The energies of these transitions are related to the ligand field splitting parameters and can be used to quantify the extent of the Jahn-Teller distortion.[3]

Visualizing the Jahn-Teller Effect

Diagrams are essential for visualizing the complex relationships involved in the Jahn-Teller effect. The following diagrams were created using the Graphviz (DOT language) to illustrate key concepts.

Caption: d-orbital splitting in a Cu²⁺ ion due to octahedral and tetragonal fields.

Caption: Experimental workflow for characterizing the Jahn-Teller effect in CuF₂.

Caption: Comparison of models explaining the crystal structure of CuF₂.

Conclusion

The Jahn-Teller effect profoundly influences the crystal structure and electronic properties of this compound. The characteristic distortion of the CuF₆ octahedra, with its elongated axial and compressed equatorial bonds, is a direct consequence of the d⁹ electronic configuration of the Cu²⁺ ion. This has been extensively verified through X-ray and neutron diffraction studies, which provide precise quantitative data on the resulting monoclinic crystal structure. Spectroscopic techniques such as EPR and UV-Vis further corroborate the electronic origins of this distortion.

While the traditional Jahn-Teller model provides a robust explanation, it is important for researchers to be aware of alternative theoretical perspectives that suggest a more complex interplay of electronic and vibrational effects. A thorough understanding of the Jahn-Teller effect in model systems like CuF₂ is crucial for the rational design of materials with specific electronic and magnetic properties, and for interpreting the behavior of copper-containing active sites in biological systems and pharmaceutical compounds. This guide provides the foundational knowledge and detailed experimental considerations necessary for researchers working in these fields.

References

- 1. The Cu( ii ) – dietary fibre interactions at molecular level unveiled via EPR spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01164F [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. EPR of Cu2+ Complexes – Electron Paramagnetic Resonance | ETH Zurich [epr.ethz.ch]

- 4. ISIS Neutron diffraction [isis.stfc.ac.uk]

- 5. youtube.com [youtube.com]

- 6. Structure, EPR / ENDOR and DFT characterisation of a [Cu II (en) 2 ](OTf) 2 complex - Dalton Transactions (RSC Publishing) DOI:10.1039/C3DT51694F [pubs.rsc.org]

- 7. esrf.fr [esrf.fr]

- 8. researchgate.net [researchgate.net]

- 9. old.bnc.hu [old.bnc.hu]

- 10. XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices [scirp.org]

- 11. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]

- 12. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]

- 13. Diffraction - Structural research - Techniques for ... - Neutron research - The NMI3 information portal [nmi3.eu]

- 14. researchgate.net [researchgate.net]

Anhydrous Cupric Fluoride: A Technical Guide to its Hygroscopic Nature for Pharmaceutical and Research Applications

For Immediate Release

This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous cupric fluoride (B91410) (CuF₂). Addressed to researchers, scientists, and professionals in drug development, this document outlines the material's sensitivity to moisture, proper handling and storage procedures, and the experimental methodologies used to quantify its hygroscopic behavior. While specific quantitative water sorption data for anhydrous CuF₂ is not extensively available in public literature, this guide details the established protocols for such analysis.

Introduction to Anhydrous Cupric Fluoride

Anhydrous this compound is a white to light-green crystalline solid with the chemical formula CuF₂.[1] It is recognized for its role as a catalyst and its applications in the synthesis of fluorinated organic compounds.[1] A critical, yet often challenging, characteristic of anhydrous CuF₂ is its hygroscopic nature, readily absorbing moisture from the atmosphere.[2][3][4] This interaction with water can significantly impact its chemical integrity, reactivity, and performance in moisture-sensitive applications.

Upon exposure to moist air, anhydrous CuF₂ undergoes hydration, a process that is visually indicated by a color change from white or light green to blue, characteristic of the formation of copper(II) fluoride dihydrate (CuF₂·2H₂O).[1][5] Further exposure to moisture can lead to hydrolysis, forming basic copper hydroxyfluorides.[1][6] This sensitivity to moisture necessitates stringent handling and storage protocols to maintain the anhydrous state of the material.

Physicochemical Properties and Interaction with Water

The interaction of anhydrous CuF₂ with water is a significant consideration for its practical use. The following table summarizes the key physicochemical properties of anhydrous this compound.

| Property | Value | Reference |

| Chemical Formula | CuF₂ | [5] |

| Molar Mass | 101.54 g/mol | [1] |

| Appearance | White to light-green crystalline powder | [1] |

| Hygroscopicity | Hygroscopic | [2][3][4] |

| Hydrated Form | Copper(II) fluoride dihydrate (CuF₂·2H₂O) | [5][6] |

| Appearance (Hydrated) | Blue crystalline solid | [5] |

The process of water absorption by anhydrous CuF₂ can be conceptually broken down into two main stages: adsorption and absorption, leading to the formation of the dihydrate. Further reaction with water can lead to hydrolysis.

Figure 1: Conceptual pathway of water interaction with anhydrous this compound.

Experimental Protocols for Determining Hygroscopicity

To quantitatively assess the hygroscopic nature of a substance like anhydrous this compound, standardized experimental protocols are employed. The most common and informative of these is Dynamic Vapor Sorption (DVS).

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity (RH) at a constant temperature. This method provides critical data on the extent and rate of water sorption and desorption, allowing for the generation of a water sorption isotherm.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of anhydrous this compound (typically 5-20 mg) is placed in the DVS instrument's microbalance.

-

Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) until a stable mass is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: The relative humidity of the gas stream is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant until the sample mass equilibrates, signifying the cessation of water uptake.

-

Desorption Phase: Following the sorption phase, the RH is decreased in a stepwise manner back to 0% RH. The mass change is monitored at each step until equilibrium is reached.

-

Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. Plotting the equilibrium mass change against the relative humidity generates a water sorption-desorption isotherm.

Figure 2: Experimental workflow for Dynamic Vapor Sorption (DVS) analysis.

Data Presentation: Water Sorption Isotherm

The data obtained from a DVS experiment is typically presented as a water sorption isotherm. While specific data for anhydrous CuF₂ is not available, the following table illustrates how such data would be structured.

| Relative Humidity (%) | Water Uptake (% w/w) - Sorption | Water Uptake (% w/w) - Desorption |

| 0 | 0.0 | 0.0 |

| 10 | Hypothetical Value | Hypothetical Value |

| 20 | Hypothetical Value | Hypothetical Value |

| 30 | Hypothetical Value | Hypothetical Value |

| 40 | Hypothetical Value | Hypothetical Value |

| 50 | Hypothetical Value | Hypothetical Value |

| 60 | Hypothetical Value | Hypothetical Value |

| 70 | Hypothetical Value | Hypothetical Value |

| 80 | Hypothetical Value | Hypothetical Value |

| 90 | Hypothetical Value | Hypothetical Value |

The shape of the isotherm provides insight into the mechanism of water sorption. Hysteresis, a phenomenon where the desorption curve does not retrace the sorption curve, can indicate changes in the material's structure upon hydration.

Handling, Storage, and Safety Considerations

Given its hygroscopic nature, the handling and storage of anhydrous this compound are critical to maintaining its integrity.

-

Handling: Anhydrous CuF₂ should be handled in a controlled, low-humidity environment, such as a glove box or a dry room.[3] Exposure to the ambient atmosphere should be minimized.

-